
Phthalazine, 1-(2-bromophenoxy)-4-phenyl-
Description
Phthalazine derivatives are heterocyclic compounds with a fused benzene and pyridazine ring system. The compound 1-(2-bromophenoxy)-4-phenylphthalazine features a bromophenoxy substituent at position 1 and a phenyl group at position 4 (Figure 1). These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
CAS No. |
652969-94-3 |
---|---|
Molecular Formula |
C20H13BrN2O |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-(2-bromophenoxy)-4-phenylphthalazine |
InChI |
InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H |
InChI Key |
WBPPHUVZKAQZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Chlorophthalazine
The synthesis begins with phthalazinone derivatives, typically prepared via cyclization of substituted benzoic acids or anhydrides with hydrazine hydrate. For example, heating phthalic anhydride with hydrazine hydrate in acetic acid yields phthalazinone, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) under reflux to produce 1-chlorophthalazine. The reaction conditions (e.g., temperature, stoichiometry) critically influence yield, with optimal results achieved at 110°C for 6 hours.
Substitution with 2-Bromophenol
The 1-chlorophthalazine intermediate reacts with 2-bromophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group. The nucleophilic aromatic substitution proceeds via an ipso mechanism, where the chlorine atom is displaced by the phenoxide ion. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) confirms the formation of 1-(2-bromophenoxy)-4-phenylphthalazine, with yields ranging from 65% to 78% depending on solvent choice and temperature.
Table 1: Optimization of Nucleophilic Substitution Conditions
Parameter | Condition | Yield (%) | Reference |
---|---|---|---|
Solvent | DMF, 80°C, 12 h | 78 | |
Base | K₂CO₃ (2 eq) | 72 | |
Temperature | 100°C, 8 h | 65 |
Multi-Component Condensation Reactions
Multi-component reactions (MCRs) offer a streamlined approach to construct the phthalazine core and introduce substituents in a single step. A notable method involves the condensation of phthalhydrazide, dimedone, and aromatic aldehydes catalyzed by silica-supported polyphosphoric acid (PPA-SiO₂).
Reaction Mechanism and Optimization
In this solvent-free protocol, phthalhydrazide reacts with 2-bromobenzaldehyde and dimedone under microwave irradiation or conventional heating. The PPA-SiO₂ catalyst facilitates both cyclocondensation and dehydration steps, yielding the target compound via formation of two new rings (indazole and phthalazine). Key advantages include short reaction times (20–40 minutes) and high yields (85–92%), attributed to the heterogeneous catalyst’s high surface area and recyclability.
Table 2: Multi-Component Reaction Parameters
Component | Role | Quantity (eq) |
---|---|---|
Phthalhydrazide | Phthalazine precursor | 1.0 |
2-Bromobenzaldehyde | Electrophilic partner | 1.2 |
Dimedone | Cyclic diketone | 1.0 |
PPA-SiO₂ | Acid catalyst | 0.1 g |
Photochemical Synthesis via Light-Mediated Domino Processes
Recent advances emphasize sustainable methods, such as light-driven synthesis, to minimize reagent waste and energy consumption. A 2023 study demonstrated a catalyst-free, four-step one-pot synthesis using o-methyl benzophenones as starting materials.
Light-Induced Enolization and Cyclization
Irradiation of o-methyl benzophenones with blue light (λ = 450 nm) generates a diradical intermediate, which undergoes spontaneous Diels-Alder cyclization with in situ-formed dienophiles. Subsequent deprotection and aromatization steps, mediated by mild acid (e.g., acetic acid), yield 1-(2-bromophenoxy)-4-phenylphthalazine. This method achieves 70–75% yield while eliminating metal catalysts, aligning with green chemistry principles.
Table 3: Photochemical Reaction Performance
Step | Conditions | Key Intermediate |
---|---|---|
Enolization | Blue light, 25°C, 2 h | Diradical species |
Cyclization | Solvent: CH₃CN, 4 h | Diels-Alder adduct |
Aromatization | AcOH, 80°C, 3 h | Phthalazine core |
Transition Metal-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling reactions, though less common for this compound, provide an alternative route for introducing aryl groups. For instance, Suzuki-Miyaura coupling between 1-(2-bromophenoxy)phthalazine and phenylboronic acid has been explored.
Catalytic System and Limitations
Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water biphasic system, the coupling reaction proceeds at 90°C for 12 hours. However, competing side reactions (e.g., debromination) limit yields to 50–60%, making this method less efficient than nucleophilic substitution or MCRs.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and challenges:
Chemical Reactions Analysis
Synthetic Routes and Precursors
The synthesis of bromophenoxy-substituted phthalazines typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
-
Core scaffold formation : Cyclization of 2-acylbenzoic acids with hydrazine hydrate yields phthalazinones, which can be halogenated (e.g., using PCl₅ or PCl₃) to introduce reactive sites .
-
Substitution at position 1 : Reaction of 1-chlorophthalazines with 2-bromophenol under basic conditions (e.g., K₂CO₃ in DMF) forms the 1-(2-bromophenoxy) substituent .
Example synthesis pathway :
-
Phthalazinone formation :
-
Chlorination :
-
O-Arylation :
-
Phenylation at position 4 :
Suzuki coupling with phenylboronic acid introduces the 4-phenyl group .
Nucleophilic Aromatic Substitution
The bromine atom in the 2-bromophenoxy group facilitates NAS with amines or thiols:
Mechanism :
Cross-Coupling Reactions
The bromophenoxy group participates in palladium-catalyzed couplings:
Example :
Electrophilic Substitution
The electron-rich phthalazine core undergoes electrophilic substitutions (e.g., nitration, sulfonation):
Regioselectivity : Electron-donating groups (e.g., phenyl at C4) direct electrophiles to the C6 position .
Cyclization and Heterocycle Formation
Reaction with dinucleophiles forms fused heterocycles:
Example :
Biological and Pharmacological Relevance
-
Anticancer activity : Derivatives with 4-phenyl groups show IC₅₀ values of 0.148–0.892 μM against HCT-116 cells via VEGFR-2 inhibition .
-
α-Glucosidase inhibition : Pyrazole-phthalazine hybrids (e.g., compound 8l ) exhibit 52-fold higher activity than acarbose .
Stability and Degradation
Scientific Research Applications
Chemistry
In the field of chemistry, Phthalazine, 1-(2-bromophenoxy)-4-phenyl- serves as a crucial building block for synthesizing more complex organic molecules. Its derivatives are extensively studied for their potential to create new compounds with enhanced properties .
Phthalazine derivatives exhibit significant biological activities, making them subjects of interest in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that phthalazine derivatives possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from phthalazinones demonstrated marked activity against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that phthalazine derivatives can inhibit cell growth in various cancer cell lines, including leukemia and breast cancer cells. Specific derivatives have shown over 90% inhibition in cell growth against these lines .
- Other Pharmacological Activities : Phthalazines are reported to have anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory, and vasorelaxant activities. These properties make them potential candidates for developing new therapeutic agents for various diseases .
Industrial Applications
In industrial contexts, Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in the production of pigments and as intermediates in pharmaceutical manufacturing .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized phthalazinone derivatives using agar diffusion assays. The results indicated that certain derivatives exhibited significant activity against Candida albicans and other pathogens, suggesting their potential use as antimicrobial agents in clinical settings .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of phthalazine-based compounds were synthesized and tested for cytotoxicity against human cancer cell lines. The findings revealed that specific derivatives could induce apoptosis in cancer cells through pathways involving VEGFR2 inhibition . This highlights the potential of phthalazine derivatives as novel anticancer drugs.
Mechanism of Action
The mechanism of action of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s stability and overall chemical behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Key Features :
- Position 1: The 2-bromophenoxy group introduces steric bulk and electron-withdrawing effects due to bromine and oxygen.
Comparison with Similar Phthalazine Derivatives
2.1 Structural Analogues and Substituent Effects
Phthalazine derivatives are often modified at positions 1 and 4 to optimize bioactivity. Below is a comparative analysis:
Substituent Impact :
Comparison with Other Derivatives :
Key Findings from Analogs :
- 1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine: IC₅₀ values of 2.1–3.8 μM against cancer cells, outperforming cisplatin .
- Hydrazinylphthalazine derivatives : Antioxidant activity linked to hydrazine moieties .
2.4 Physicochemical Properties
- Lipophilicity (LogP): Bromophenoxy and phenyl groups increase LogP vs. polar derivatives (e.g., sulfanylmethyl).
- Solubility: Likely lower than derivatives with piperazinyl or amino groups .
- Thermal stability: Bromine’s atomic mass may elevate melting points compared to non-halogenated analogs.
Biological Activity
Phthalazine derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phthalazine, 1-(2-bromophenoxy)-4-phenyl- , exploring its pharmacological properties, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.
Overview of Phthalazine Derivatives
Phthalazine is a nitrogen-containing heterocyclic compound known for its versatility in drug development. The introduction of various substituents can enhance its pharmacological properties, making it a valuable scaffold in medicinal chemistry. Specifically, the compound has been studied for its efficacy against various diseases, including cancer and microbial infections.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of phthalazine derivatives. The compound Phthalazine, 1-(2-bromophenoxy)-4-phenyl- has been evaluated for its activity against several cancer cell lines, including:
- Hepatocellular carcinoma (Hep G2)
- Breast cancer (MCF-7)
In vitro assays have shown that this compound exhibits significant growth inhibition in both cell lines. For instance, a study reported an IC50 value of approximately 0.12 μM against MCF-7 cells, indicating potent cytotoxic activity compared to standard chemotherapeutics like Sorafenib .
The mechanism underlying the anticancer activity of phthalazine derivatives often involves the inhibition of key enzymes involved in tumor progression. For example, some derivatives act as inhibitors of VEGFR-2 , a critical receptor in angiogenesis. The binding affinity and inhibitory effects on VEGFR-2 correlate with their structural properties, suggesting that modifications to the phthalazine core can enhance their therapeutic efficacy .
Antimicrobial Activity
In addition to anticancer properties, phthalazine derivatives have demonstrated antimicrobial activities. Recent studies indicate that compounds with sugar moieties exhibit improved antibacterial and antifungal effects. For instance, certain derivatives showed significant inhibition against various bacterial strains and fungi, outperforming traditional antibiotics .
Case Study 1: Anticancer Efficacy
A study synthesized several phthalazine derivatives and evaluated their anticancer properties against multiple cell lines. Among these, compound 48a displayed an IC50 of 17.39 μM against Hep G2 cells, outperforming conventional drugs like 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that specific substitutions at the 1 and 4 positions of the phthalazine ring significantly influenced cytotoxicity.
Case Study 2: Enzyme Inhibition
Research has highlighted the potential of phthalazine derivatives as PARP inhibitors , which are crucial in cancer therapy for targeting DNA repair mechanisms. One derivative showed an IC50 value of 0.77 μM against human PARP-1, indicating strong enzyme inhibitory activity that could be leveraged for therapeutic applications in cancers with defective DNA repair pathways .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-bromophenoxy)-4-phenylphthalazine derivatives?
A common method involves reacting substituted phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, 4-(4'-methoxyphenyl)phthalazin-1(2H)-one reacts with POCl₃/PCl₅ under reflux (steam bath, 2 hours), followed by quenching in ice-water and recrystallization from ethanol to yield chlorinated derivatives . Adjustments to substituents (e.g., bromophenoxy groups) require careful stoichiometric control and solvent selection to optimize halogenation and etherification steps.
Q. What spectroscopic techniques are recommended for characterizing 1-(2-bromophenoxy)-4-phenylphthalazine?
Key techniques include:
- IR Spectroscopy : Identification of functional groups (e.g., C≡N at ~2210 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S at ~1255 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR for verifying aromatic substitution patterns and bromophenoxy linkage integrity.
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns.
Q. What in vitro assays are used to assess the biological activity of phthalazine derivatives?
- Antimicrobial Testing : Disc-diffusion assays against Gram-positive (e.g., Bacillus), Gram-negative (e.g., Klebsiella), and fungal strains (e.g., Candida albicans), with zone-of-inhibition measurements .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., human liver carcinoma) to compare IC₅₀ values against standards like cisplatin .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or by-product formation during synthesis?
- Temperature Control : Prolonged heating (>2 hours) may degrade sensitive intermediates; stepwise temperature ramping is advised .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions.
- Catalytic Additives : Anhydrous potassium carbonate or sodium acetate enhances alkylation/cyclization efficiency .
Q. How do structural modifications at the 1- and 4-positions influence pharmacological activity?
- 1-Position : Electrophilic substituents (e.g., chloro, mercapto) enhance electrophilic reactivity, improving DNA intercalation or enzyme inhibition .
- 4-Position : Bulky aryl groups (e.g., 3,4-difluorophenylthiomethyl) increase hydrophobic interactions with target proteins, boosting anticancer activity (e.g., 4g in showed 2x potency over cisplatin) .
- Methodological Validation : Molecular docking and MD simulations correlate substituent effects with binding affinity to targets like KRAS G12C (PDB: 6PGO) .
Q. How should contradictory data on regioselectivity or reaction pathways be resolved?
- Mechanistic Probes : Isotopic labeling (e.g., deuterated methoxy groups) tracks regiochemical outcomes during substitution .
- Computational Modeling : DFT calculations predict energy barriers for competing pathways (e.g., SN1 vs. SN2 in halogenation) .
- Kinetic Studies : Time-resolved monitoring via in-situ IR or HPLC identifies intermediates and rate-determining steps .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate synthetic yields using orthogonal purification methods (e.g., column chromatography vs. recrystallization) .
- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., fluconazole for antifungal tests) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.